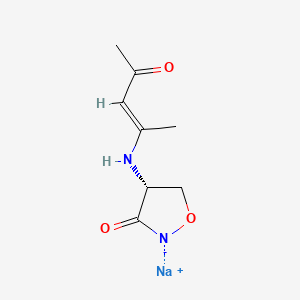

Pentizidone sodium anhydrous

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentizidona sódica anhidra es un compuesto químico con la fórmula molecular C8H11N2O3.Na y un peso molecular de 206.1743 g/mol . Es un profármaco que se hidroliza espontáneamente para convertirse en D-cicloserina . Este compuesto fue seleccionado por Merck como un producto complementario para la D-fluoroalanina, con la expectativa de que sería mejor tolerado que la cicloserina en sí .

Métodos De Preparación

La preparación de pentizidona sódica anhidra implica rutas sintéticas y condiciones de reacción que son específicas de su estructura química. El compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de un anillo isoxazolidinona . Los métodos de producción industrial normalmente implican el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y calibración .

Análisis De Reacciones Químicas

Pentizidona sódica anhidra sufre varias reacciones químicas, incluida la hidrólisis, que la convierte en D-cicloserina . El compuesto también participa en reacciones de oxidación y reducción, que son comunes en su comportamiento químico. Los principales productos formados a partir de estas reacciones incluyen D-cicloserina y otros compuestos relacionados .

Aplicaciones Científicas De Investigación

Pentizidona sódica anhidra tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza como profármaco en la investigación de antibióticos, donde se combina con D-fluoroalanina para mejorar su actividad antibacteriana . El compuesto ha mostrado potente actividad antibiótica en estudios con animales y se ha utilizado para tratar la neumonía experimental debido a Haemophilus influenzae .

Mecanismo De Acción

El mecanismo de acción de la pentizidona sódica anhidra implica su conversión a D-cicloserina, que actúa sobre la D-alanil-D-alanina sintetasa . Esta enzima es crucial para la síntesis de la pared celular bacteriana, y su inhibición conduce a la interrupción de la formación de la pared celular, lo que resulta en la muerte celular bacteriana . Los objetivos moleculares y las vías involucradas en este mecanismo están principalmente relacionados con la síntesis de la pared celular bacteriana .

Comparación Con Compuestos Similares

Pentizidona sódica anhidra es única en comparación con otros compuestos similares debido a su mecanismo de acción específico y su uso como profármaco. Los compuestos similares incluyen D-cicloserina y D-fluoroalanina, ambos utilizados en la investigación de antibióticos . La combinación de pentizidona sódica anhidra con D-fluoroalanina ha mostrado efectos sinérgicos en la eliminación de bacterias, lo que la convierte en un compuesto valioso en la terapia antibiótica .

Propiedades

Número CAS |

55694-87-6 |

|---|---|

Fórmula molecular |

C8H11N2NaO3 |

Peso molecular |

206.17 g/mol |

Nombre IUPAC |

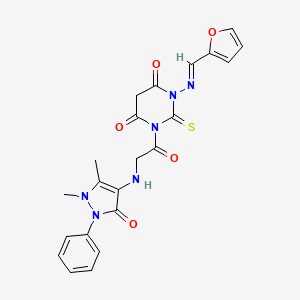

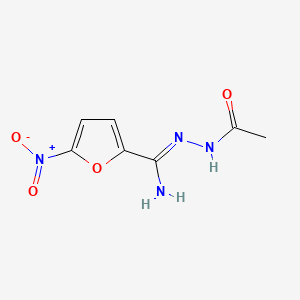

sodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-2-id-3-one |

InChI |

InChI=1S/C8H12N2O3.Na/c1-5(3-6(2)11)9-7-4-13-10-8(7)12;/h3,7H,4H2,1-2H3,(H2,9,10,11,12);/q;+1/p-1/t7-;/m1./s1 |

Clave InChI |

RNZYSARTHBLHQB-OGFXRTJISA-M |

SMILES isomérico |

C/C(=C\C(=O)C)/N[C@@H]1CO[N-]C1=O.[Na+] |

SMILES canónico |

CC(=CC(=O)C)NC1CO[N-]C1=O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

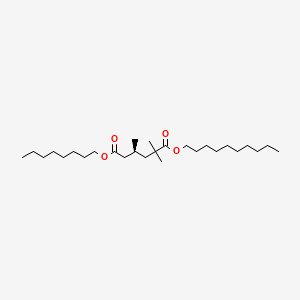

![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)